Abiraterone is a drug used in the treatment of prostate cancer. It is a steroidal inhibitor of the enzyme CYP17A1, which is involved in the production of androgens. Abiraterone is used in combination with prednisone to treat metastatic castration-resistant prostate cancer (mCRPC) in men who have already received chemotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kobe0065 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a small molecule inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. We will also explore the future perspectives and challenges associated with the use and study of Kobe0065.
Oxiglutatione is a tripeptide molecule composed of glutathione and oxygen. It is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. Oxiglutatione has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-aging effects.
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as Ambroxol, is a synthetic compound that belongs to the family of benzopyrones. It is widely used in the pharmaceutical industry due to its therapeutic properties, including its ability to treat respiratory diseases, such as bronchitis and asthma. Ambroxol is also used in the treatment of other conditions, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS).
PF-04880594 is a RAF inhibitor, which induces ERK phosphorylation and RAF dimerization in those epithelial tissues that undergo hyperplasia. PF-04880594 stimulates production of the inflammatory cytokine interleukin 8 in HL-60 cells. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the MEK inhibitor PD-0325901. The combination treatment with PF-04880594 and MEK inhibitors might greatly increase the safety and therapeutic index of RAF inhibitors for the treatment of melanoma and other cancers.
Pimasertib is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a promising drug candidate for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer.
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Ravoxertinib is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It is a potent inhibitor of several kinases, including BRAF, CRAF, and SRC, which are involved in cell signaling pathways that regulate cell growth and survival.
The Raf kinases activate cellular pathways that lead to cell proliferation and can contribute to certain types of cancer. Mutations in the kinase B-Raf are involved in a wide range of cancers. In particular, the mutation B-RafV600E occurs in melanomas and thyroid cancer but is poorly targeted by many inhibitors of wild type B-Raf. PLX4720 is an orally-available, highly selective inhibitor of B-RafV600E (IC50 = 13 nM). It is less effective against wild type B-Raf (IC50 = 160 nM) as well as several other kinases. PLX4720 induces cell cycle arrest and apoptosis in cells and xenografts expressing the mutant of B-Raf. PLX4720 is a 7-azaindole derivative that inhibits B-Raf(V600E) with an IC of 13 nM, defines a class of kinase inhibitor with marked selectivity in both biochemical and cellular assays. PLX4720 preferentially inhibits the active B-Raf(V600E) kinase compared with a broad spectrum of other kinases, and potent cytotoxic effects are also exclusive to cells bearing the V600E allele.